Desoxymorphine-C

Description

Classification and Nomenclature of Desoxymorphine-C within the Morphinan (B1239233) Alkaloid Family

Opioids are broadly categorized as natural, semi-synthetic, or synthetic. camh.canih.gov Natural opioids, or opiates, are alkaloids derived directly from the opium poppy, Papaver somniferum, with morphine and codeine being primary examples. nih.govscielo.br Semi-synthetic opioids, such as this compound, are synthesized in laboratories from these natural opiates. researchgate.netoup.com

This compound belongs to the phenanthrene (B1679779) subclass of morphinan alkaloids, characterized by a core 4,5-epoxymorphinan ring structure. oup.comnih.gov The nomenclature "17-methyl-4,5α-epoxy-3-hydroxy-6,7-didehydro-morphinan" precisely describes its chemical structure, distinguishing it from morphine. The term "desoxy" indicates the removal of an oxygen atom, specifically from the hydroxyl group at the C-6 position of the morphine scaffold. The designation "didehydro" points to the introduction of a double bond, in this case between the C-6 and C-7 positions of the C-ring. mdpi.comresearchgate.net

Table 1: Hierarchical Classification of this compound

| Level | Classification | Description |

|---|---|---|

| Broad Class | Alkaloids | Naturally occurring nitrogen-containing organic compounds. |

| Super Class | Tyrosine Alkaloids | Alkaloids biosynthetically derived from the amino acid L-tyrosine. mdpi.com |

| Class | Isoquinoline (B145761) Alkaloids | A class of alkaloids featuring an isoquinoline skeleton. naturalproducts.net |

| Sub-Class | Morphinan Alkaloids | Characterized by the core morphinan chemical structure. oup.commdpi.com |

| Specific Compound | This compound | A semi-synthetic derivative within the morphinan family. mdpi.comresearchgate.net |

Table 2: Structural and Nomenclature Comparison of Morphinan Alkaloids

| Feature | Morphine | Codeine | This compound |

|---|---|---|---|

| Systematic Name | 7,8-didehydro-4,5α-epoxy-17-methylmorphinan-3,6α-diol justice.gc.ca | 7,8-didehydro-4,5α-epoxy-3-methoxy-17-methylmorphinan-6α-ol | 17-methyl-4,5α-epoxy-3-hydroxy-6,7-didehydro-morphinan mdpi.comresearchgate.net |

| C-3 Substitution | Hydroxyl (-OH) | Methoxy (-OCH₃) | Hydroxyl (-OH) |

| C-6 Substitution | Hydroxyl (-OH) | Hydroxyl (-OH) | None (part of C=C bond) |

| C-Ring Double Bond | Δ⁷,⁸ mdpi.com | Δ⁷,⁸ | Δ⁶,⁷ mdpi.comresearchgate.net |

| Chemical Formula | C₁₇H₁₉NO₃ | C₁₈H₂₁NO₃ | C₁₇H₁₉NO₂ |

Historical Context of its Chemical Discovery and Initial Characterization

The chemical discovery of this compound is a direct result of systematic research programs in the United States during the 1930s aimed at modifying the morphine molecule. A central figure in this effort was the American chemist Lyndon Frederick Small, who, along with his colleagues, sought to create novel analgesics with a more favorable profile, particularly with reduced addiction liability compared to morphine. mdpi.comresearchgate.net

In a 1933 paper published in the Journal of the American Chemical Society, Small and Morris described the synthesis and properties of "The Desoxymorphines". ojp.gov This research detailed the successful removal of the C-6 hydroxyl group from morphine and its derivatives. This compound was one of the specific isomers synthesized and characterized during these investigations. It was prepared as a precursor for creating other derivatives, including its hydrogenated counterpart, desomorphine (dihydrodesoxymorphine). mdpi.comresearchgate.net The early syntheses of desomorphine utilized this compound, which was itself derived from morphine or codeine. mdpi.comresearchgate.netadicciones.es

Table 3: Timeline of Key Developments

| Year | Event | Significance |

|---|---|---|

| 1804 | Isolation of Morphine | Friedrich Sertürner isolates the first alkaloid from opium, marking the beginning of alkaloid chemistry. mdpi.com |

| 1925 | Morphine Structure Proposed | Gulland and Robinson propose the correct chemical structure of morphine, enabling targeted synthesis efforts. nih.govakjournals.com |

| 1930s | Synthesis of Desoxymorphines | Lyndon F. Small and his research group synthesize and characterize a series of desoxy-derivatives, including this compound, as part of a systematic search for new analgesics. mdpi.comresearchgate.netojp.gov |

| 1933 | Publication of "The Desoxymorphines" | Small and Morris publish their findings, formally introducing this compound and related compounds to the scientific community. ojp.gov |

Positioning of this compound in the Evolution of Semisynthetic Opioid Chemistry

The synthesis of this compound was a significant step in the evolution of semisynthetic opioid chemistry, primarily for its contribution to the understanding of structure-activity relationships (SAR). The work of Small and others demonstrated that the C-6 hydroxyl group of morphine was not essential for its analgesic properties.

The creation of 6-desoxy derivatives, such as this compound and the subsequent desomorphine, revealed that removing this functional group could lead to compounds with increased lipophilicity. mdpi.com This property was correlated with greater brain penetration and, consequently, higher analgesic potency in some cases. mdpi.com This finding was crucial, as it shifted the focus of medicinal chemists, indicating that potent opioid receptor affinity could be achieved without the C-6 hydroxyl substitution. mdpi.comumaryland.edu

This compound's primary role in the history of opioid chemistry is that of a chemical intermediate and a tool for research. mdpi.comresearchgate.net It was a stepping stone in a logical progression of molecular modification that began with natural alkaloids and aimed to produce a wide library of semi-synthetic compounds. nih.gov This line of inquiry was fundamental to the development of numerous other semi-synthetic opioids, including both potent agonists and antagonists, by establishing foundational principles of how specific structural changes in the morphinan skeleton influence biological activity. akjournals.com

Structure

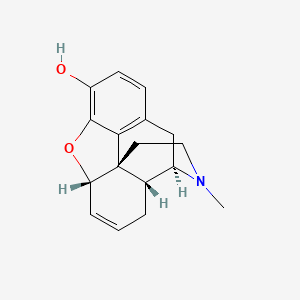

2D Structure

3D Structure

Properties

CAS No. |

63732-65-0 |

|---|---|

Molecular Formula |

C17H19NO2 |

Molecular Weight |

269.34 g/mol |

IUPAC Name |

(4R,4aR,7aS,12bS)-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |

InChI |

InChI=1S/C17H19NO2/c1-18-8-7-17-11-3-2-4-14(17)20-16-13(19)6-5-10(15(16)17)9-12(11)18/h2,4-6,11-12,14,19H,3,7-9H2,1H3/t11-,12+,14-,17+/m0/s1 |

InChI Key |

HGKZQPWJBSSLJU-GMIGKAJZSA-N |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C=CC4 |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C=CC4 |

Origin of Product |

United States |

Synthetic Pathways and Chemical Transformations of Desoxymorphine C

Early Synthetic Approaches to Desoxymorphine-C from Natural Alkaloids

The initial syntheses of this compound and its related compounds were rooted in the chemical modification of readily available natural poppy alkaloids, primarily morphine and codeine. mdpi.com this compound, identified as 17-methyl-4,5α-epoxy-3-hydroxy-6,7-didehydro-morphinan, often appeared as an intermediate or a precursor in the synthesis of its hydrogenated analogue, desomorphine (dihydrodesoxymorphine-D). mdpi.comsciencemadness.org

A notable early method involved the treatment of morphine with concentrated hydrochloric acid at elevated temperatures (50-70°C). This process yielded a dichloro-morphine intermediate, which could then be catalytically hydrogenated to produce a mixture of this compound and dihydrodesoxymorphine-D. google.com The separation of these two compounds was possible due to their different properties and crystallization behavior. google.com

Another significant pathway began with codeine, the 3-methyl ether of morphine. The traditional synthesis of desomorphine, a process in which this compound's ether, desoxycodeine-C, is a key intermediate, starts from α-chlorocodide. adicciones.eswikipedia.org This intermediate is typically obtained by reacting codeine with thionyl chloride (SOCl₂). mdpi.comwikipedia.org The subsequent steps to desomorphine involve catalytic reduction and demethylation. adicciones.es The formation of desoxycodeine-C (the direct precursor to this compound via demethylation) from α-chlorocodide is a critical transformation.

Dihydromorphine has also been documented as a starting material in the broader synthesis of desomorphine, which involves intermediates related to this compound. mdpi.com

Derivatization Reactions of Precursor Morphinans in the Synthesis of this compound

Derivatization is a cornerstone of synthesizing this compound from natural alkaloids, primarily focusing on the modification of the C-6 hydroxyl group of morphine or codeine.

The most crucial derivatization is the conversion of the C-6 hydroxyl into a leaving group, typically a halide. The reaction of codeine with thionyl chloride (SOCl₂) is a classic method to produce α-chlorocodide. mdpi.comwikipedia.orgup.pt This reaction substitutes the hydroxyl group with a chlorine atom, which facilitates subsequent elimination or reduction reactions. Similarly, α-chloromorphide can be prepared from morphine. mdpi.com These halogenated morphinans are key intermediates; their formation is a pivotal step that enables the removal of the C-6 oxygen functionality to yield desoxy compounds. mdpi.comadicciones.es

Another derivatization strategy involves the use of phosphorus halides or other halogenating agents. The creation of these halogenomorphides and halogenocodides is essential for the subsequent formation of the Δ⁶,⁷-didehydro system characteristic of this compound or for direct reduction to saturated analogues. sciencemadness.org

Table 1: Key Derivatization Reactions in this compound Synthesis

| Precursor | Reagent | Intermediate |

| Codeine | Thionyl chloride (SOCl₂) | α-Chlorocodide |

| Morphine | Thionyl chloride (SOCl₂) | α-Chloromorphide |

| Morphine | Concentrated HCl | Dichloro-morphine |

Catalytic Hydrogenation and Didehydro Compound Formation in this compound Synthesis

Catalytic hydrogenation plays a dual role in the chemistry of this compound. It is the primary method for transforming this compound into its saturated derivative, and it is also used in the reduction of halogenated precursors.

The synthesis of this compound can be achieved through the controlled catalytic hydrogenation of the aforementioned dichloro-morphine intermediate. When this hydrogenation is carried out in a concentrated solution using a noble metal catalyst, this compound hydrochloride crystallizes from the reaction mixture. google.com This process involves the reductive removal of one chlorine atom and the formation of the Δ⁶,⁷ double bond.

More commonly, catalytic hydrogenation is described as the method to reduce this compound. The catalytic hydrogenation of this compound or its ether, desoxycodeine-C, using catalysts like platinum oxide or palladium, readily saturates the Δ⁶,⁷ double bond to yield dihydrodesoxymorphine-D (desomorphine) or dihydrodesoxycodeine-D, respectively. sciencemadness.orggoogle.com For instance, the hydrogenation of this compound hydrochloride in glacial acetic acid with a platinum oxide catalyst yields dihydrodesoxymorphine-D. sciencemadness.orggoogle.com This transformation is facile and highlights the reactivity of the C-6/C-7 double bond. sciencemadness.org

The hydrogenation of halogenocodides, such as α-chlorocodide, in the presence of a catalyst like palladium on barium sulfate (B86663) (Pd/BaSO₄), is a key step in producing dihydrodesoxycodeine, a precursor to desomorphine. mdpi.com This reaction involves both the reduction of the double bond (if present) and dehalogenation. mdpi.com

Modern Synthetic Methodologies and Improvements for this compound and Related Analogs

While early syntheses were effective, they often suffered from low yields and harsh conditions. cij.gob.mx Modern organic chemistry has introduced more refined and efficient methodologies applicable to the synthesis of this compound and its analogs, focusing on higher yields, purity, and better reaction control.

Optimized Reaction Conditions and Reagent Selection for High Yield Synthesis

The key steps in this optimized synthesis are:

Mesylation: Reaction of codeine with methanesulfonyl chloride (MsCl) to form 6-O-mesylcodeine. This step is reported to be higher yielding and faster than tosylation. ojp.gov

Reduction: The mesylate is then reduced using a reagent like lithium aluminum hydride (LiAlH₄) to yield desoxycodeine-C and dihydrodesoxycodeine.

Demethylation: The final step involves the cleavage of the 3-methyl ether to yield the final product.

These modern approaches offer significant advantages in terms of efficiency and the purity of the final product, which is crucial for producing reference standards for analytical purposes. ojp.govresearchgate.net

Table 2: Comparison of Classical vs. Modern Synthetic Intermediates

| Synthesis Approach | Precursor | Reagent | Intermediate | Advantage |

| Classical | Codeine | Thionyl chloride | α-Chlorocodide | Well-established |

| Modern | Codeine | Methanesulfonyl chloride | 6-O-Mesylcodeine | Higher yield, cleaner reaction |

Development of Stereoselective Synthetic Routes to this compound and its Isomers

The morphinan (B1239233) skeleton contains multiple stereocenters, making stereocontrol a critical aspect of its synthesis. mdpi.com The natural alkaloids like morphine possess a specific stereochemistry (e.g., 5R, 6S, 9R, 13S, 14R) which dictates the synthetic transformations. mdpi.com

The synthesis of this compound from natural precursors like codeine or morphine is inherently stereoselective, as the chiral core of the starting material is retained throughout the reaction sequence. For example, the reactions at C-6, such as chlorination with thionyl chloride, can proceed with an inversion of configuration, but the fundamental stereochemistry of the morphinan ring system remains intact.

The development of stereoselective synthetic routes for morphinans often involves asymmetric synthesis strategies to build the complex ring structure from simpler, achiral starting materials. However, for a compound like this compound, which is readily accessible via semi-synthesis from abundant natural alkaloids, these de novo total syntheses are less common. The focus remains on stereospecific transformations of the existing chiral scaffold. For instance, the Mitsunobu reaction has been employed to synthesize C-6 epimers of morphine and codeine with high stereoselectivity, demonstrating modern methods to control the stereochemistry at this specific position. nih.gov While not directly applied to this compound synthesis in the cited literature, such methods represent the state-of-the-art in controlling morphinan stereochemistry.

Chemical Transformations of this compound into Other Morphinan Derivatives

This compound serves as a versatile intermediate that can be chemically transformed into other morphinan derivatives, primarily through reactions involving its Δ⁶,⁷ double bond.

The most prominent transformation is its catalytic hydrogenation to dihydrodesoxymorphine-D (desomorphine). This reaction proceeds with ease under standard hydrogenation conditions (e.g., H₂, PtO₂ in acetic acid) and effectively saturates the double bond, converting this compound into its more potent analgesic derivative. sciencemadness.orggoogle.com This conversion is a defining feature of its chemistry, as this compound is often generated with the explicit purpose of being reduced to desomorphine. mdpi.comgoogle.com

The corresponding ether, desoxycodeine-C , can also be transformed. Mild oxidation of (+)-desoxycodeine-C with potassium permanganate (B83412) leads to the formation of (+)-7-hydroxy-dihydro-codeine , demonstrating that the double bond can be functionalized to introduce new groups into the C-ring. oup.com

Furthermore, as an unsaturated morphine derivative, this compound could theoretically undergo other reactions typical of allylic ethers and phenols, although its hydrogenation to desomorphine remains the most extensively documented and significant chemical transformation.

Reactions Involving the Δ6,7-Didehydro Moiety of this compound

The Δ6,7-didehydro moiety, while absent in the final this compound structure, is a crucial feature of precursor molecules like morphine and codeine. The manipulation of this double bond is a key step in the synthesis.

A common strategy for the synthesis of desomorphine involves the catalytic hydrogenation of the Δ7,8 double bond. mdpi.comadicciones.es For instance, dihydromorphine can be synthesized through the heterogeneous catalytic hydrogenation of the Δ7,8 double bond of morphine in a dilute acetic acid medium. mdpi.com This saturation of the double bond is a critical transformation in the pathway towards desomorphine.

Another significant reaction involving this region is the treatment of thebaine with an excess of potassium in liquid ammonia, which results in a mixture of products. mdpi.com Furthermore, the reduction of thebaine can proceed through different mechanisms, including 1,2-addition of hydrogen to the Δ7,8 double bond, yielding dihydrothebaine, or a 1,4-addition to the conjugated system in ring-C. mdpi.com These varied reaction pathways highlight the reactivity of the didehydro moiety and the potential for generating diverse morphinan structures.

The traditional synthesis of desomorphine often starts with codeine, which contains the related Δ7,8-didehydro-6-methoxy structure. One classical route involves the reaction of codeine with thionyl chloride to produce α-chlorocodide. Subsequent catalytic reduction of α-chlorocodide yields dihydrodesoxycodeine, which is then demethylated to form desomorphine. adicciones.es

Further Derivatization of the Hydroxyl and Epoxy Groups of this compound

The hydroxyl and epoxy groups in morphinan structures are key sites for derivatization to modify the compound's properties. In the context of this compound precursors, these functional groups are actively manipulated.

The phenolic 3-hydroxyl group of morphine is often a target for modification. For example, methylation of this group using aryl trimethylammonium hydroxides converts morphine to codeine. mdpi.com This hydroxyl group is essential for the biological activity of morphine, forming a critical hydrogen bond in its target binding site. mdpi.com Consequently, substitutions at this position are extensively studied. mdpi.com

The epoxy bridge (4,5-epoxy) is a defining feature of the morphinan skeleton. While generally stable, its opening can be induced under certain conditions. For instance, treatment of morphine with concentrated hydrochloric acid can lead to the formation of apomorphine, a rearrangement product. mdpi.com

In the synthesis of this compound, the 6-hydroxyl group of the precursor is eliminated. One method to achieve this is through the reduction of a 6-keto-morphinan derivative. mdpi.com This removal of the hydroxyl group significantly increases the lipophilicity of the resulting molecule. mdpi.com

| Functional Group | Reaction Type | Reagents/Conditions | Product |

| Phenolic 3-Hydroxyl | Methylation | Aryl trimethylammonium hydroxides | Codeine |

| Δ7,8-Double Bond | Catalytic Hydrogenation | H₂, Pd-C, dilute acetic acid | Dihydromorphine |

| 6-Hydroxyl Group | Elimination/Reduction | (from 6-keto intermediate) | 6-desoxy derivative |

| Epoxy Bridge | Rearrangement | Concentrated hydrochloric acid | Apomorphine |

Investigation of By-products and Impurities in this compound Synthesis

The synthesis of this compound, particularly in non-laboratory settings, is often plagued by the formation of numerous by-products and impurities. up.ptcapes.gov.br These arise from incomplete reactions, side reactions, and the presence of contaminants in the starting materials. up.ptricardinis.pt

Mechanisms of Formation of Related Morphinan By-products

The catalytic hydrogenation of thebaine, a potential precursor, is known to produce a complex mixture of products depending on the reaction conditions such as pH and the type of catalyst used. mdpi.com Detailed studies on the catalytic reduction of thebaine have identified over twenty different morphinan derivatives in the product mixture, including dihydrothebaine, dihydrocodeinone, and dihydrothebainone. mdpi.com The formation of these by-products is a result of various reaction pathways occurring simultaneously, such as 1,2-addition, 1,4-addition, and hydrogenolysis of the allyl ether group. mdpi.com

In the illicit synthesis of desomorphine, often referred to as "krokodil," the starting material is typically codeine extracted from pharmaceutical tablets, which may also contain other substances like paracetamol or caffeine. up.ptricardinis.pt The crude extraction and subsequent chemical reactions, often using reagents like iodine and red phosphorus, lead to a highly impure final product. up.ptricardinis.pt The reaction mechanism involves the in-situ formation of hydriodic acid, which reduces the codeine. up.pt However, this process is inefficient and can lead to the presence of unreacted starting materials and various reaction intermediates in the final mixture. ricardinis.pt

Strategies for Purification and Isolation in Academic Synthesis

In a controlled academic or industrial setting, various chromatographic techniques are employed to purify and isolate the desired product. Column chromatography is a standard method for separating complex mixtures of morphinan derivatives. mdpi.comjuniperpublishers.com For instance, in the Diels-Alder reaction of N¹⁷-formyl-6-demethoxynorthebaine with nitroethene, the resulting cycloadducts were successfully isolated using column chromatography. mdpi.com

Preparative High-Performance Liquid Chromatography (HPLC) is another powerful technique for isolating specific products from a reaction mixture. juniperpublishers.com

In some synthetic routes, purification can be simplified. For example, a reported synthesis of desomorphine from codeine via tosylation and mesylation claimed to yield a product of high purity without the need for subsequent column purification. up.ptresearchgate.net Another approach involves the treatment of a reaction mixture with water, followed by extraction and pH adjustment to separate phenolic and non-phenolic components, as demonstrated in the synthesis of Δ⁷-desoxymorphine. acs.org

| Purification Technique | Application Example | Reference |

| Column Chromatography | Isolation of Diels-Alder adducts of a northebaine derivative. | mdpi.com |

| Preparative HPLC | Isolation of a minor morphinan derivative from Grewe cyclization. | juniperpublishers.com |

| Extraction & pH Adjustment | Separation of phenolic (Δ⁷-desoxymorphine) and non-phenolic materials. | acs.org |

Structural Elucidation and Stereochemical Characterization of Desoxymorphine C

Detailed Chemical Structure of 17-methyl-4,5α-epoxy-3-hydroxy-6,7-didehydro-morphinan

The structure of Desoxymorphine-C is defined by its rigid pentacyclic core, which is characteristic of the morphinan (B1239233) class of compounds. This framework consists of a phenanthrene (B1679779) nucleus fused with two additional rings.

The foundational structure of this compound is the morphinan skeleton, a complex polycyclic system. wikipedia.org This scaffold consists of five rings, conventionally labeled A, B, C, D, and E.

Ring A: A phenolic aromatic ring, which is crucial for receptor interaction.

Ring B: A cyclohexane (B81311) ring that is part of the phenanthrene system.

Ring D: A saturated N-methyl piperidine (B6355638) ring, which is fused to the C-ring.

Ring E: A dihydrofuran ether ring, formed by the 4,5α-epoxy bridge. wikipedia.org

| Ring | Type | Key Features | Typical Conformation |

|---|---|---|---|

| A | Aromatic | Phenolic hydroxyl group at C3 | Planar |

| B | Cyclohexane | Connects rings A and C | Chair |

| C | Cyclohexene | Contains Δ6,7 double bond | Half-Chair |

| D | Piperidine | N-methyl group at position 17 | Chair |

| E | Dihydrofuran | 4,5α-epoxy ether linkage | Envelope |

Two key functional groups define the specific identity of this compound within the morphinan family: the Δ6,7-didehydro and the 4,5α-epoxy moieties.

The Δ6,7-didehydro moiety refers to the carbon-carbon double bond between positions 6 and 7 in the C-ring. This feature introduces significant structural rigidity and alters the electronic properties of the molecule compared to its saturated or Δ7,8-isomeric counterparts. The presence of this double bond creates an allylic ether system with the 4,5α-epoxy bridge (C4-O-C5-C6=C7). This system is susceptible to various chemical transformations, including nucleophilic attack and rearrangements, making it a versatile handle in synthetic chemistry. mdpi.com

The 4,5α-epoxy moiety is an ether bridge that links carbon 4 of the aromatic A-ring to carbon 5 of the B-ring, forming the E-ring. This bridge is a hallmark of morphine and many of its derivatives. wikipedia.org It locks the relative orientation of the A and B rings, contributing to the molecule's rigid, T-shaped conformation. The α-configuration indicates that the oxygen atom lies below the plane of the molecule. The stability of this ether linkage can be influenced by neighboring functional groups, and its cleavage is a known reaction pathway under certain acidic conditions. mdpi.com

Stereochemical Analysis of Chiral Centers in this compound

The biological activity of morphinans is highly dependent on their stereochemistry. The rigid, polycyclic structure of this compound contains multiple stereogenic centers, giving rise to the possibility of numerous stereoisomers.

Chirality, or "handedness," is a critical feature of morphinan alkaloids. pdx.edu The absolute configuration at each chiral center is designated using the Cahn-Ingold-Prelog (R/S) priority rules. libretexts.org Morphine itself has five stereocenters (at C5, C6, C9, C13, and C14). ebi.ac.uk In this compound, the presence of the Δ6,7 double bond eliminates the chiral center at C6. Therefore, this compound possesses four chiral centers.

Based on its relationship to naturally occurring morphine, the principal isomer of this compound has the following absolute configurations:

C5: R

C9: R

C13: R

C14: R

This specific arrangement is inherited from its biosynthetic precursors. While other stereoisomers (enantiomers and diastereomers) are theoretically possible, the naturally derived series possesses this defined stereochemistry, which is essential for its characteristic interactions with biological systems. For example, the enantiomeric series, where all chiral centers are inverted (5S, 9S, 13S, 14S), generally exhibits vastly different pharmacological profiles. mdpi.com

| Chiral Center | Absolute Configuration (Principal Isomer) |

|---|---|

| C5 | R |

| C9 | R |

| C13 | R |

| C14 | R |

The conformational landscape of a molecule describes the full range of three-dimensional shapes it can adopt and the relative energies associated with them. nih.gov For a molecule like this compound, which must bind to a specific receptor pocket, its preferred conformations are of paramount importance. The study of these preferences often involves computational methods like molecular mechanics (MM) and quantum chemistry (QM). nih.govnih.govunipd.it

An energetic landscape is a surface in a high-dimensional space where the "height" corresponds to the potential energy of the molecule and the other dimensions correspond to the degrees of freedom (e.g., bond rotations). nih.gov The valleys on this surface represent stable or metastable conformations (conformers), while the peaks represent high-energy transition states between them.

For this compound, key conformational questions include the orientation of the N-methyl group on the D-ring (piperidine ring). This group can exist in either an axial or equatorial position, with the equatorial conformer generally being more stable. The energy difference between these two states and the barrier to their interconversion are important features of the molecule's dynamic behavior. Quantum chemical calculations on related morphinans have shown that the conformational behavior, rather than just static electronic properties, is a primary determinant of receptor interaction. nih.gov The specific landscape for this compound would be unique due to the influence of the Δ6,7 double bond on the flexibility and geometry of the C-ring, but detailed studies on this specific compound are not widely available.

Theoretical and Computational Studies of Desoxymorphine C

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. ojp.gov For Desoxymorphine-C, these calculations offer a window into its stability, reactivity, and potential chemical transformations.

Frontier Molecular Orbital Analysis of this compound

Frontier molecular orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and localization of these orbitals indicate a molecule's ability to donate or accept electrons, respectively. adicciones.esricardinis.pt

In the context of this compound, FMO analysis helps to identify the most nucleophilic and electrophilic sites within the molecule. The nitrogen atom, with its lone pair of electrons, is typically a primary contributor to the HOMO, making it a likely site for protonation and interaction with electron-deficient species. The aromatic ring and the oxygen atoms also influence the electronic landscape.

Table 1: Calculated Frontier Molecular Orbital Energies for Desoxymorphine

| Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 9.7 |

The HOMO-LUMO energy gap is a crucial parameter for assessing the kinetic stability of a molecule. A large gap, as hypothetically illustrated, suggests high stability and low reactivity.

Prediction of Reaction Mechanisms and Transition States

Quantum chemical methods are powerful tools for mapping out the potential energy surfaces of chemical reactions. wikipedia.orgaddicta.com.trcaymanchem.com This allows for the prediction of reaction pathways, the identification of intermediates, and the characterization of transition states. For this compound, this is particularly relevant for understanding its synthesis and metabolism.

The synthesis of desomorphine from codeine involves the reduction of a hydroxyl group and the saturation of a double bond. capes.gov.br Computational studies can model these reaction steps, calculating the activation energies for different proposed mechanisms. This can help in optimizing reaction conditions and understanding the formation of byproducts. For instance, the mechanism involving the formation of an α-chlorocodide intermediate can be computationally explored to determine its energetic feasibility compared to other potential pathways. adicciones.es

Molecular Modeling and Dynamics Simulations of this compound

While quantum chemistry provides insights into electronic properties, molecular modeling and dynamics simulations are essential for understanding the three-dimensional structure and dynamic behavior of this compound. zeptometrix.comoup.comresearchgate.net

Conformational Analysis using Force Field and DFT Methods

The biological activity of a molecule is intimately linked to its three-dimensional shape. This compound, with its complex ring structure, can exist in various conformations. Conformational analysis aims to identify the stable, low-energy arrangements of the molecule. mdpi.comup.pt

This is typically achieved using a combination of methods. Molecular mechanics force fields (e.g., MMFF94, GAFF) offer a computationally efficient way to explore the vast conformational space. wikidoc.orgprimescholars.com The low-energy conformers identified can then be subjected to more accurate, but computationally intensive, density functional theory (DFT) calculations for geometry optimization and energy refinement. caymanchem.com These studies provide a detailed picture of the preferred shapes of this compound in different environments.

Ligand-Receptor Docking Simulations (Theoretical Binding Modes, without reference to in vivo efficacy)

Desomorphine exerts its potent effects by binding to opioid receptors, which are G-protein coupled receptors (GPCRs). ncats.io Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (this compound) to its receptor. capes.gov.br

Docking simulations place the flexible this compound molecule into the binding pocket of a model of the opioid receptor. A scoring function then evaluates the energetic favorability of different poses, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic complementarity. These simulations can reveal key amino acid residues in the receptor that are crucial for binding. For this compound, interactions with residues in the transmembrane helices of the opioid receptor are expected to be critical for its binding affinity.

Structure-Activity Relationship (SAR) Studies via Computational Approaches (Focus on Chemical Features)

Structure-activity relationship (SAR) studies aim to understand how modifications to a molecule's chemical structure affect its biological activity. Computational approaches play a significant role in modern SAR by quantifying the relationship between chemical features and activity, a field known as quantitative structure-activity relationship (QSAR).

For this compound and its analogs, computational SAR can identify the key structural features responsible for its high affinity for opioid receptors. These studies typically involve generating a set of related molecules with varying substituents and calculating a range of molecular descriptors for each. These descriptors, which can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic, are then correlated with experimental binding data using statistical methods.

Table 2: Key Structural Features of Desoxymorphine and their Postulated Influence on Activity

| Structural Feature | Postulated Influence on Opioid Receptor Binding |

| Phenolic hydroxyl group | Essential for hydrogen bonding interactions with the receptor. |

| Tertiary amine | Protonated at physiological pH, forming a crucial ionic interaction. |

| Ether bridge | Contributes to the rigid, T-shaped conformation necessary for binding. |

| Absence of C6-hydroxyl | Increases lipophilicity, potentially enhancing blood-brain barrier penetration. |

| Saturated C7-C8 bond | Affects the overall conformation and flexibility of the morphinan (B1239233) scaffold. |

These computational SAR studies provide a rational basis for the design of new opioid ligands with potentially different properties, guiding synthetic efforts towards more promising candidates.

Identification of Key Structural Determinants for Molecular Interaction (without reference to in vivo effects)

Computational studies and molecular modeling provide critical insights into the structural features of morphinans that govern their interactions with receptors. For morphinans in general, several key determinants are consistently highlighted in theoretical analyses.

A foundational interaction for many morphinans is the formation of an ion pair bond between the protonated tertiary amine (N-17) and a negatively charged aspartate residue (specifically Asp147 in the μ-opioid receptor) within the receptor's binding pocket. researchgate.netacs.org This electrostatic interaction is often accompanied by a hydrogen bond to the same residue and a pi-cation interaction with a nearby tyrosine residue (Tyr148), anchoring the ligand in the binding site. researchgate.netacs.org

The phenolic hydroxyl group at the C-3 position is another crucial feature. It frequently participates in a hydrogen-bonding network, often mediated by water molecules, with residues such as His297. acs.orgnih.gov This interaction is considered a conserved feature for many morphinan ligands. nih.gov

The C-ring of the morphinan scaffold, where this compound possesses a distinctive Δ6,7 double bond, plays a significant role in molecular interactions. mdpi.comelifesciences.org This region of the molecule interacts with a hydrophobic cluster of amino acid residues within the receptor. elifesciences.org For the δ-opioid receptor, substituents on the C-ring engage with a hydrophobic cluster at the extracellular side of transmembrane helices 5 and 6, particularly involving residue W284. elifesciences.org The nature of the C-ring, including its saturation and substituents, can influence the ligand's conformation and interaction with such hydrophobic pockets. plos.org

Molecular dynamics simulations have revealed that subtle structural changes, such as the difference between a C6-keto group (as in hydromorphone) and a C6-hydroxyl group (as in morphine), can alter the hydration of the binding pocket and the formation of water-mediated hydrogen bonds. mdpi.com Specifically, saturation of the C7-C8 double bond, as seen when comparing morphine to dihydromorphine, increases the electron density and basicity of both the phenolate (B1203915) and amino groups, which can influence binding affinity. elifesciences.orgplos.org For this compound, the presence of the Δ6,7 double bond introduces a planar element to the C-ring, which affects its conformational flexibility and interactions compared to saturated analogues like dihydromorphine. mdpi.comacs.org

Comparison of this compound SAR with Related Morphinans at a Molecular Level

The structure-activity relationship (SAR) of this compound can be understood by comparing its unique structural elements to those of related morphinans like morphine, dihydromorphine, and oxymorphone at a molecular level.

The C-Ring: Δ6,7-Unsaturation vs. Saturation and C6-Substitution

The defining feature of this compound is the Δ6,7 double bond. mdpi.com This contrasts with morphine, which has a Δ7,8 double bond, and dihydromorphine, which has a fully saturated C-ring at these positions. elifesciences.orgplos.org

This compound (Δ6,7-didehydro) vs. Dihydromorphine: The saturation of the C-ring in dihydromorphine removes the rigidity imposed by a double bond, allowing for greater conformational flexibility. acs.org This saturation also increases the basicity of the key functional groups. plos.org Computational studies have shown that the shift from an unsaturated C-ring (like in morphine) to a saturated one (in dihydromorphine) can slightly increase binding affinity for opioid receptors. elifesciences.org The Δ6,7 unsaturation in this compound creates a distinct topographical profile for interaction within the hydrophobic C-ring binding pocket compared to the saturated ring of dihydromorphine. elifesciences.org

This compound vs. Oxymorphone/Hydromorphone (C6-keto): Oxymorphone and its saturated C-ring counterpart, hydromorphone, feature a C6-keto group instead of a hydroxyl group. mdpi.com This keto group acts as a hydrogen bond acceptor, whereas the hydroxyl group in morphine can be a donor or acceptor. This compound lacks a polar functional group at C6, instead featuring the double bond. mdpi.com This fundamentally changes the potential for hydrogen bonding at this position, making its interactions within that portion of the binding pocket primarily non-polar and dependent on the shape complementarity dictated by the planar double bond. elifesciences.org

The table below summarizes the key structural differences at the molecular level, which form the basis for their distinct SAR profiles.

| Feature | This compound | Morphine | Dihydromorphine | Oxymorphone |

| C-Ring Unsaturation | Δ6,7 Double Bond | Δ7,8 Double Bond | Saturated | Δ7,8 Double Bond |

| C6-Substitution | Part of double bond | 6α-hydroxyl | 6α-hydroxyl | 6-keto |

| N-17 Amine | Protonatable Tertiary Amine | Protonatable Tertiary Amine | Protonatable Tertiary Amine | Protonatable Tertiary Amine |

| C3-Hydroxyl | Phenolic OH | Phenolic OH | Phenolic OH | Phenolic OH |

| Primary C-Ring Interaction Type | Hydrophobic/van der Waals | H-Bonding & Hydrophobic | H-Bonding & Hydrophobic | H-Bonding & Hydrophobic |

This interactive data table is based on structural information from cited research. mdpi.comelifesciences.orgmdpi.complos.org

Advanced Analytical Methodologies for Desoxymorphine C Research

Chromatographic Techniques for Separation and Identification of Desoxymorphine-C

Chromatography is a cornerstone in the analysis of this compound, providing the necessary separation from complex matrices and related compounds. Techniques ranging from gas and liquid chromatography coupled with mass spectrometry to planar chromatography methods like HPLC and TLC are routinely utilized. semanticscholar.orgtandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Parameters

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of desomorphine and its related compounds. semanticscholar.org Method development focuses on achieving sensitive and specific detection, often in biological matrices like blood and urine. nih.gov A key advantage of some GC-MS methods is the ability to identify desomorphine at forensically relevant concentrations without the need for chemical derivatization. nih.gov

Validation of these methods is performed in accordance with forensic guidelines, ensuring reliability and accuracy. nih.gov Parameters such as extraction efficiency, limits of quantitation (LOQ), and precision are rigorously evaluated. For instance, a validated GC-MS method using solid-phase extraction (SPE) demonstrated high extraction efficiencies and low limits of quantitation, significantly improving upon previously published methods. nih.gov Data acquisition is typically performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. nih.gov

| Parameter | Blood | Urine |

|---|---|---|

| Extraction Efficiency | 69% | 90% |

| Limit of Quantitation (LOQ) | 5 ng/mL | 8 ng/mL |

| Intra-assay CV | 2-4% (n=3) | |

| Inter-assay CV | 3-7% (n=15) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-Q/TOF-MS) Method Development and Optimization

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become increasingly prevalent in toxicology for its high sensitivity and versatility, especially for polar compounds and metabolites. ojp.govoup.com Sensitive and validated LC-MS/MS methods have been developed for the quantitative identification of desomorphine in biological samples like urine. nih.govojp.gov

Method optimization involves several stages, including solid-phase extraction (SPE) for sample clean-up and the use of isotopically labeled internal standards to ensure accuracy. oup.comnih.gov The performance of the assay is assessed by evaluating parameters like extraction efficiency, limits of detection (LOD) and quantitation (LOQ), calibration range, bias, and precision. nih.gov The electrospray ionization (ESI) source is typically operated in positive mode, and data is acquired using multiple reaction monitoring (MRM) for specificity. oup.com High-resolution mass spectrometry (HRMS) systems, such as Liquid Chromatography-Quadrupole/Time-of-Flight Mass Spectrometry (LC-Q/TOF-MS), are also employed for the analysis of desomorphine and the identification of its metabolites. ojp.govtdl.org

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Fragmentor Voltage (V) |

|---|---|---|---|---|

| Desomorphine | 272.2 | 197.1 | 25 | 120 |

| Desomorphine | 272.2 | 157.1 | 35 | 120 |

| Desomorphine-D3 (IS) | 275.2 | 200.1 | 25 | 120 |

| Desomorphine-D3 (IS) | 275.2 | 157.1 | 35 | 120 |

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) Applications

High-Performance Liquid Chromatography (HPLC), often paired with ultraviolet (UV) or diode array detection (DAD), serves as a valuable tool for the qualitative and quantitative analysis of desomorphine, particularly in seized drug samples. ojp.gov While perhaps less sensitive than MS-based methods, HPLC provides a reliable and accessible analytical approach. ojp.gov A multi-analyte HPLC-HRMS method has also been developed for the quality assessment of various opioid drug products, demonstrating the versatility of the technique. fda.gov

Thin-Layer Chromatography (TLC) is another established method used for the analysis of desomorphine. tandfonline.comnih.gov TLC is a planar chromatographic technique that is particularly useful for screening and qualitative analysis due to its simplicity, low cost, and ability to process multiple samples simultaneously. nih.gov It can be employed in situations where the volatility or UV activity of a compound limits the use of GC or HPLC, respectively. nih.gov

Spectroscopic Characterization Techniques for this compound

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and for analyzing its functional groups. These methods provide detailed information about the molecular structure and composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of organic compounds. While specific NMR data for pure this compound is not widely published in recent literature, ¹H NMR has been used to analyze the composition of crude street samples known as "krokodil," in which desomorphine is the main psychoactive ingredient. researchgate.net Such analyses have also identified by-products and contaminants from the illicit synthesis process, such as phosphorous acid (H₃PO₃) and phosphoric acid (H₃PO₄). researchgate.net A comprehensive NMR analysis of purified this compound would involve both ¹H and ¹³C NMR to assign all proton and carbon signals, confirming its specific isomeric structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, an IR spectrum would be expected to show characteristic absorption bands corresponding to its hydroxyl (-OH) group, the C-O-C stretch of the ether linkage, C-H bonds of the methyl group and aliphatic rings, and aromatic C=C bonds of the benzene (B151609) ring.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. A survey of UV spectral data for various narcotics and related compounds was compiled to aid in their identification. unodc.org The UV spectrum of this compound in an acidic solution would be expected to exhibit absorption maxima characteristic of its phenolic aromatic ring system, which is a key structural feature of morphine-related alkaloids.

Development of Reference Standards and Analytical Purity Assessment

The accuracy and reliability of any quantitative or qualitative analysis of this compound, an older designation for the compound now widely known as desomorphine, are fundamentally reliant on the availability of high-purity reference standards. These standards are essential for method validation, calibration of analytical instruments, and ensuring the traceability of analytical results. The development and rigorous purity assessment of this compound reference materials are therefore critical preliminary steps in any research endeavor.

The synthesis of a this compound reference standard is a crucial first step. A common synthetic route starts from codeine, which undergoes a series of chemical transformations to yield desomorphine. One documented method involves the treatment of codeine with thionyl chloride to produce α-chlorocodide. This intermediate is then subjected to catalytic reduction to form dihydrodesoxycodeine, which is subsequently demethylated to yield desomorphine. wikipedia.org Researchers have also developed improved synthetic processes that afford highly pure desomorphine without the need for chromatographic purification, a significant advantage in producing a primary reference material. Furthermore, the synthesis of isotopically labeled analogues, such as Desomorphine-D3, is vital for its use as an internal standard in quantitative analyses by mass spectrometry, enhancing the accuracy of measurements by correcting for matrix effects and variations in instrument response. sigmaaldrich.com

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a cornerstone technique for purity assessment, capable of separating this compound from its structurally related impurities. Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, particularly for the analysis of volatile and semi-volatile impurities that may be present from the synthesis process. The mass spectrometer provides definitive identification of separated components based on their mass spectra.

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the sensitive and selective quantification of desomorphine. nih.gov The performance characteristics of such a method are critical in establishing the purity of a reference standard. The table below summarizes the typical validation parameters for an analytical method used in the purity assessment of this compound.

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Desomorphine Analysis

| Parameter | Typical Value |

|---|---|

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantitation (LOQ) | 0.5 ng/mL - 8 ng/mL |

| Calibration Range | 0.5 - 500 ng/mL |

| Extraction Efficiency | 69% - 90% |

| Intra-assay Precision (%CV) | 2% - 4% |

| Inter-assay Precision (%CV) | 3% - 7% |

| Bias | -1% to 2% |

Data compiled from published analytical methods for desomorphine. nih.govnih.gov

The purity assessment also involves the identification and characterization of any "related substances" or impurities. These can include starting materials, intermediates from the synthesis, by-products, and degradation products. A comprehensive impurity profile is a critical component of a reference standard's certificate of analysis. While a specific, publicly available certificate of analysis for a "this compound" reference standard with a detailed impurity profile is not readily found, a general impurity profile can be inferred from its synthesis routes.

Table 2: Potential Impurities in this compound Reference Material

| Impurity Name | Potential Source |

|---|---|

| Codeine | Unreacted starting material |

| Dihydrodesoxycodeine | Intermediate in synthesis |

| Morphine | By-product of demethylation |

| Other Opioid Alkaloids | Impurities in the starting material |

| Residual Solvents | Remnants from the synthesis and purification process |

This table represents potential impurities based on known synthetic pathways and is not exhaustive. wikipedia.org

The development of a well-characterized reference standard for this compound, with a comprehensively assessed analytical purity, is a prerequisite for any advanced analytical research on this compound. It ensures the validity and comparability of data across different studies and laboratories.

Future Research Directions in the Chemistry of Desoxymorphine C

Exploration of Novel Synthetic Routes to Desoxymorphine-C Analogs with Modified Structural Features

The core structure of this compound is ripe for modification to generate a library of novel analogs. Future research should focus on developing versatile and efficient synthetic routes to derivatives with altered functionalities, which could serve as valuable intermediates for various chemical applications. Key areas for exploration include modifications at the phenolic hydroxyl group, the N-methyl group, and the C-ring.

N-Demethylation and Re-alkylation: The N-17 methyl group is a prime target for modification. Established methods for N-demethylation in morphinans, such as the von Braun reaction, can be applied to this compound to yield Nor-desoxymorphine-C. mdpi.com This normorphinan intermediate creates a point for introducing a wide variety of substituents (e.g., alkyl, allyl, cyclopropylmethyl) to investigate their effects on the molecule's chemical properties.

O-Alkylation and Esterification: The phenolic 3-hydroxyl group can be readily converted into ethers or esters. O-alkylation, for instance by using alkyl halides in the presence of a base, could yield analogs similar to how codeine is the 3-methyl ether of morphine.

Modification of the C-Ring: The Δ6,7 double bond in this compound is a key reactive site. While hydrogenation to desomorphine is the classic reaction, other electrophilic additions (e.g., halogenation, hydrohalogenation, epoxidation) could yield a diverse range of structurally complex analogs. For instance, the reaction with peroxy acids could lead to a 6,7-epoxide derivative, introducing new stereocenters and functionalities.

| Target Modification Site | Potential Reaction | Resulting Analog Type | Example Precedent (in related morphinans) |

| N-17 | N-Demethylation followed by N-Alkylation | N-Substituted Nor-desoxymorphine-C Analogs | Synthesis of N-allyl-normorphine (nalorphine) from morphine. mdpi.com |

| C-3 Hydroxyl | O-Alkylation / O-Acylation | 3-Ether / 3-Ester Analogs | Methylation of morphine to codeine. mdpi.com |

| C-6/C-7 Double Bond | Epoxidation | 6,7-Epoxy-desoxymorphine-C | Formation of epoxides in other unsaturated systems. |

| C-6/C-7 Double Bond | Dihydroxylation | 6,7-Diol-desoxymorphine-C | Osmium tetroxide-mediated dihydroxylation of alkenes. |

In-Depth Mechanistic Studies of this compound Formation and Degradation Pathways

A thorough understanding of the reaction mechanisms governing the formation and degradation of this compound is crucial for optimizing synthetic yields and controlling product purity.

Formation Pathways: Historically, this compound has been synthesized from morphine. One patented method involves the reaction of morphine with concentrated hydrochloric acid at elevated temperatures (50-70°C) to form a dichloro compound of morphine, which is then catalytically hydrogenated under specific conditions to yield this compound. google.com A detailed mechanistic investigation of this transformation, likely involving acid-catalyzed rearrangement and substitution reactions, is warranted.

Furthermore, this compound (also referred to as didehydrodesomorphine) has been reported as a byproduct or intermediate in the clandestine synthesis of desomorphine from codeine. up.pt This process, often called the Nagai route, typically uses iodine and red phosphorus to reduce codeine. ricardinis.pt The proposed mechanism involves the formation of an iodo-intermediate (α-iodocodeine), followed by dehalogenation and demethylation. ricardinis.pt The formation of the Δ6,7 double bond in this compound within this reaction matrix suggests a complex series of elimination and rearrangement steps that compete with the reduction pathway. Future studies should employ modern analytical techniques, such as in-situ spectroscopy (NMR, IR) and reaction calorimetry, to elucidate the precise sequence of events, identify key intermediates, and determine the kinetics of these competing pathways.

Degradation Pathways: The stability of this compound is another critical area of study. Like other morphinans with a phenolic hydroxyl group, it is susceptible to oxidative degradation, which can lead to colored byproducts and dimerization. The presence of the allylic ether system also presents a potential site for acid-catalyzed rearrangement or hydrolysis, similar to the rearrangements observed with thebaine. mdpi.com Forced degradation studies under various stress conditions (e.g., heat, light, varying pH, oxidizing agents) would help to map its degradation profile. Identifying the structures of the primary degradation products is essential for developing appropriate storage and handling protocols.

| Pathway | Proposed Precursor(s) | Key Reagents/Conditions | Mechanistic Questions to Investigate |

| Formation | Morphine | Conc. HCl, 50-70°C, then catalytic hydrogenation | Structure of the dichloro-intermediate; mechanism of its formation and subsequent selective reduction. |

| Formation | Codeine | Iodine, Red Phosphorus (Nagai Route) | Mechanism of C-6 hydroxyl elimination to form the Δ6,7 double bond vs. reduction. |

| Degradation | This compound | Oxygen, Light, Acid/Base | Role of the phenolic hydroxyl in oxidation; potential for acid-catalyzed rearrangement of the C-ring and E-ring. |

Development of Advanced Computational Models for Predicting Chemical Reactivity and Interactions

Computational chemistry offers powerful tools to complement experimental research into this compound. The development of accurate computational models can provide deep insights into its intrinsic properties and guide the design of new synthetic strategies.

Quantum Mechanical Calculations: Density Functional Theory (DFT) can be employed to calculate the electron distribution, molecular orbital energies (HOMO/LUMO), and bond energies of this compound. This information is invaluable for predicting its reactivity towards various reagents. For example, mapping the electrostatic potential can identify the most likely sites for electrophilic and nucleophilic attack. DFT calculations can also be used to model the transition states of its formation and degradation reactions, providing a theoretical basis for the mechanisms discussed in the previous section.

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of this compound and its analogs in different solvent environments. The stereochemistry of the morphinan (B1239233) scaffold is complex, and understanding the preferred conformations is key to understanding its reactivity. mdpi.com For instance, the accessibility of the Δ6,7 double bond to a catalyst or reagent can be assessed through simulation.

Predictive Modeling for Analogs: By building computational models of hypothetical this compound analogs, researchers can predict their chemical properties (e.g., stability, key spectral features) before attempting their synthesis. This in-silico screening approach can save significant time and resources by prioritizing the most promising synthetic targets.

Application of Chemometrics and Data Science in Morphinan Chemical Space Exploration relevant to this compound

The field of morphinan chemistry is extensive, with a vast amount of existing data on synthesis, structure, and properties. Chemometrics and data science provide the means to extract meaningful patterns from this data, which can be applied to future research on this compound. scispace.comresearchgate.net

Quantitative Structure-Property Relationship (QSPR): By compiling a dataset of known morphinan compounds, including this compound and its potential analogs, QSPR models can be developed. These statistical models correlate structural descriptors of the molecules with their physicochemical properties (e.g., solubility, melting point, chromatographic retention time). Such models could predict the properties of novel, unsynthesized this compound analogs.

Principal Component Analysis (PCA): PCA can be used to analyze large datasets of analytical data, such as spectra (NMR, IR, MS) from various morphinan syntheses. This can help to identify spectral fingerprints corresponding to specific structural features or impurities, aiding in reaction monitoring and quality control during the synthesis of this compound analogs.

Design of Experiments (DoE): Chemometric DoE approaches can be used to systematically optimize reaction conditions for the synthesis of this compound and its derivatives. By simultaneously varying multiple factors (e.g., temperature, catalyst loading, reaction time) and analyzing the results, DoE can efficiently identify the optimal conditions to maximize yield and minimize byproduct formation, far more effectively than traditional one-variable-at-a-time optimization.

By systematically applying these advanced chemical research strategies, the scientific community can unlock the full potential of this compound as a versatile chemical entity, paving the way for new discoveries within the broader field of morphinan chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.